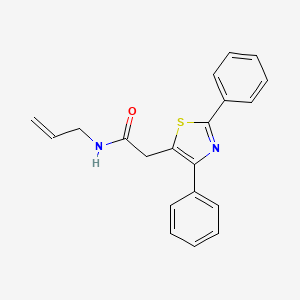

N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

CAS No.: 339277-88-2

Cat. No.: VC4991252

Molecular Formula: C20H18N2OS

Molecular Weight: 334.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339277-88-2 |

|---|---|

| Molecular Formula | C20H18N2OS |

| Molecular Weight | 334.44 |

| IUPAC Name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-prop-2-enylacetamide |

| Standard InChI | InChI=1S/C20H18N2OS/c1-2-13-21-18(23)14-17-19(15-9-5-3-6-10-15)22-20(24-17)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,21,23) |

| Standard InChI Key | BYBANIBAIBUQHJ-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative, characterized by its unique structure featuring an allyl group, two phenyl groups, and an acetamide moiety attached to the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Synthesis and Preparation

The synthesis of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid with allylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Antimicrobial Effects

Thiazole derivatives, including N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, are recognized for their antibacterial and antifungal properties. The thiazole ring enhances the ability to disrupt microbial cell functions.

Anticancer Activity

Research indicates that thiazole derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide can induce apoptosis and autophagy in various cancer cell lines.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives. Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst are commonly used.

Reduction Reactions

Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine. Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution Reactions

Halogenating agents, nucleophiles, and electrophiles under appropriate conditions can be used for substitution reactions, leading to various substituted thiazole derivatives.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activities |

|---|---|---|

| N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide | Allyl and acetamide groups attached to a thiazole ring with two phenyl groups | Antimicrobial, anticancer, anti-inflammatory |

| 2,4-Diphenyl-1,3-thiazole | Lacks allyl and acetamide groups | Basic thiazole structure, less diverse biological activity |

| N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide derivatives | Variants with different substituents on phenyl rings or modifications to the allyl group | Potential for enhanced or altered biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume